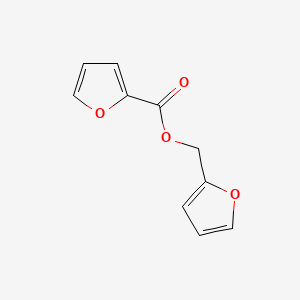

Furfuryl 2-furoate

Description

Contextualization within Biomass Valorization Frameworks

The global shift towards sustainable resources has placed significant emphasis on biomass valorization—the process of converting waste biomass into higher-value products. rsc.orgacs.org Within this framework, lignocellulosic biomass, a non-food plant-based material, is a critical feedstock. rsc.org Its hydrolysis leads to the formation of platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). conicet.gov.arcsic.es These furanic compounds are foundational building blocks for a new generation of bio-based chemicals. researchgate.netmdpi.comnih.gov

The conversion of these platform molecules into furanic esters is a key strategy in biorefining. rsc.orgmdpi.com This transformation is part of a broader effort to replace petroleum-derived chemicals with sustainable alternatives, minimizing environmental impact and promoting a circular economy. acs.org The production of furanic esters from biomass sources like sugars and agricultural waste represents a significant advancement in green chemistry. csic.esconicet.gov.ar

Significance of Furanic Esters in Advanced Chemical Synthesis and Renewable Resources

Furanic esters are highly significant due to their wide range of applications and their renewable origins. researchgate.net They serve as crucial intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. conicet.gov.armdpi.comnih.gov In the realm of materials science, furan-based monomers are used to create novel bio-based polymers, such as polyesters and resins, offering sustainable alternatives to traditional plastics like PET. ontosight.airesearchgate.netoulu.fi

Furthermore, many furanic esters, including derivatives of 2-furoic acid, are valued in the flavor and fragrance industry for their unique aromatic profiles. mdpi.comresearchgate.netresearchgate.net Their potential use as extracting agents and plasticizers further broadens their industrial relevance. researchgate.netresearchgate.net The development of efficient catalytic routes to synthesize these esters from biomass-derived furfural is a vital area of research, aiming to make their production economically viable and environmentally benign. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-10(9-4-2-6-13-9)14-7-8-3-1-5-12-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYLJIZZSKSDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210466 | |

| Record name | Furfuryl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-11-2 | |

| Record name | 2-Furancarboxylic acid, 2-furanylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC57386 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furfuryl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Furfuryl 2 Furoate

Direct Esterification Approaches for Furfuryl 2-Furoate Synthesis

The most straightforward method for producing this compound is the direct esterification of furfuryl alcohol with 2-furoic acid or its derivatives. ontosight.ailookchem.com This approach, however, presents unique challenges primarily due to the chemical sensitivity of one of the key reactants.

The reaction between furfuryl alcohol and 2-furoic acid is the quintessential pathway for synthesis. However, conventional esterification methods that employ strong mineral acids as catalysts are often unsuitable. The primary reason is the instability of furfuryl alcohol in acidic conditions, which can lead to the formation of undesirable tarry products instead of the target ester. acs.org

To circumvent this issue, alternative methods have been developed. One successful approach is the Schotten-Baumann reaction, which utilizes furoyl chloride (the acid chloride derivative of 2-furoic acid) instead of 2-furoic acid itself. acs.org In this method, furoyl chloride is added gradually to a cooled aqueous solution containing furfuryl alcohol and a base, such as potassium or sodium hydroxide (B78521). The ester precipitates from the solution as an oil and can be subsequently separated and purified. acs.org

While strong mineral acids are problematic, research into solid acid catalysts offers a promising alternative for the direct esterification of 2-furoic acid. Heterogeneous catalysts are advantageous as they are easily separated from the reaction mixture and can often be recycled. Studies on the esterification of 2-furoic acid with various alcohols, such as n-butanol, have demonstrated the effectiveness of catalysts like tungstophosphoric acid supported on zirconia (TPA/ZrO₂). conicet.gov.arresearchgate.net These composite materials provide acidic sites for the reaction to occur while mitigating the decomposition of sensitive reactants. Zirconium oxide itself is noted for its thermal stability and can possess both acidic and basic properties, making it a versatile catalyst support. conicet.gov.ar

Esterification of Furfuryl Alcohol with 2-Furoic Acid

Catalytic Systems for Direct Esterification

Indirect Synthetic Routes via Furfural (B47365) Derivatives

Indirect pathways to this compound and other alkyl furoates often begin with furfural, a key platform chemical derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. mdpi.comrsc.orgscielo.org.co These routes are significant because they utilize an abundant and renewable feedstock. scielo.org.co One of the most extensively studied indirect methods is oxidative esterification.

Oxidative esterification is a process that converts furfural directly into an alkyl furoate, such as methyl 2-furoate, in the presence of an alcohol and an oxidant, typically oxygen or air. mdpi.comscielo.org.co This one-step reaction is an attractive alternative to the traditional two-step process which involves the oxidation of furfural to 2-furoic acid followed by a separate esterification step. conicet.gov.ar The reaction can proceed through different intermediates; one proposed pathway involves the formation of a hemiacetal, which is then oxidized to the final ester product. semanticscholar.org

The success of oxidative esterification heavily relies on the use of efficient heterogeneous catalysts, which offer benefits in product separation and catalyst recycling. rsc.org Gold-based catalysts have been proven to be highly active and selective for this transformation under mild conditions. mdpi.com

Gold-Based Catalysts: Nanoparticles of gold supported on various metal oxides are particularly effective. The choice of support material significantly influences the catalyst's performance.

Au/MgO: Gold supported on magnesium oxide has demonstrated high efficiency, achieving up to a 95% yield of methyl furoate. The basic nature of the MgO support is believed to favor the formation of the ester and prevent the creation of acetal (B89532) by-products. semanticscholar.orgmdpi.comfapesp.br This catalyst system is also stable and can be reused multiple times without a significant loss of activity. semanticscholar.orgmdpi.com

Au/ZrO₂: Zirconia-supported gold catalysts have also shown excellent performance, achieving 100% furfural conversion and 100% selectivity to methyl 2-furoate under specific conditions (120 °C and 6 bar O₂). mdpi.com The presence of the gold active phase is crucial for the selective oxidation to the furoate. mdpi.com

Au/CeO₂ and Au/TiO₂: These catalysts are also active in the oxidative esterification of furfural. mdpi.com The catalytic performance can be tuned by factors such as gold dispersion, which is influenced by the properties of the support material. mdpi.com

Au/Hydrotalcite: Gold supported on hydrotalcite has been used for the oxidative esterification of furfural with propanol, yielding methyl-2-furoate in the presence of a base like potassium carbonate. semanticscholar.orgmdpi.com

The table below summarizes the performance of various gold-based heterogeneous catalysts in the oxidative esterification of furfural to methyl 2-furoate.

Interactive Table: Performance of Gold-Based Catalysts in Furfural Oxidative Esterification

| Catalyst | Support | Temperature (°C) | Pressure | Time (h) | Furfural Conversion (%) | Methyl Furoate Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Au/MgO | MgO | 110 | 6 bar O₂ | 0.5 | 100 | 95 | semanticscholar.orgmdpi.com |

| Au/ZrO₂ | ZrO₂ | 120 | 6 bar | 1.5 | 100 | 100 | mdpi.com |

| Au/TiO₂ | TiO₂ | 22 | 1 bar O₂ | 10-12 | 100 | - | mdpi.com |

| Au/Mg₃Al-HT | Hydrotalcite | 140 | 2 MPa Air | 8 | 99.9 | 97.8 (FDMC from DFF) | preprints.org |

Other Catalytic Systems: While gold catalysts are prominent, other metal-based systems have also been explored.

Cobalt-Based Catalysts: Heterogeneous catalysts composed of cobalt oxides embedded in a nitrogen-doped carbon matrix (CoₓOᵧ-N@C) have been successfully used for the oxidative esterification of furfural to methyl 2-furoate. nih.gov These non-noble metal catalysts are recyclable and can achieve high yields and selectivity under optimized conditions. nih.gov

Vanadium-Based Catalysts: Vanadium oxide catalysts, such as V₂O₅, have been investigated for the gas-phase oxidation of furfural, where 2-furoic acid is a key intermediate in the pathway to other products. rsc.org

Oxidative Esterification of Furfural to Alkyl Furoates

Heterogeneous Catalysis in Oxidative Esterification

Gold-Supported Catalysts (e.g., Au/ZrO₂, Au/TiO₂, Au/CeO₂, Au/FH, Au/ZTC)

Gold-based catalysts are highly effective for the oxidative esterification of furfural to alkyl furoates, a model reaction for understanding the synthesis of the furoate ester bond. The choice of support material is critical, as it significantly influences the catalyst's activity, selectivity, and stability.

A comparative study on the oxidative esterification of furfural using gold supported on various oxides revealed performance trends and the importance of the support's properties. In base-free conditions, the catalytic performance for producing methyl 2-furoate generally follows the order: Au/ZrO₂ > Au/CeO₂ >> Au/TiO₂. mdpi.com The superior performance of the zirconia-supported catalyst is attributed to a good balance between high gold dispersion and favorable acid-base properties. mdpi.com While the gold nanoparticles are the active phase for the oxidation, the support plays a crucial role. Acidic or amphoteric supports like TiO₂ and ZrO₂ can catalyze the formation of acetal by-products, whereas basic supports like MgO tend to favor ester formation with high selectivity. mdpi.comnih.gov Au/ZrO₂ strikes an effective compromise, demonstrating high activity, selectivity, and recyclability. mdpi.com For instance, under conditions of 120 °C and 6 bar of O₂, an Au/ZrO₂ catalyst can achieve 100% furfural conversion with 100% selectivity to methyl 2-furoate in just 90 minutes. mdpi.com

Gold supported on FeOx-modified hydroxyapatite (B223615) (Au/FH) has also been shown to be effective. In a study using methanol (B129727) and potassium carbonate as a base, an Au/FH catalyst achieved 93% furfural conversion and 99% selectivity for methyl 2-furoate. mdpi.comresearchgate.net This high performance was linked to the catalyst's large surface area, small gold nanoparticles, and numerous weak acid sites. mdpi.com Similarly, gold on hydrotalcite (Au/HT) is another effective system, particularly for the oxidation of furfural to furoic acid, with performance depending on the Mg:Al ratio of the hydrotalcite support. nih.govresearchgate.net

Zeolite templated carbon (ZTC) has been used as a support for gold (Au/ZTC), showing high performance in the selective oxidation of furfural. These catalysts are noted for having weak acidity, which helps to prevent side reactions like decarboxylation and esterification, leading to high conversions (around 90%) with full selectivity to 2-furoic acid. researchgate.net

Table 1: Performance of Gold-Supported Catalysts in Furfural Oxidative Esterification

Cobalt-Based Catalysts (e.g., Co-NOPC)

Non-noble metal catalysts, particularly those based on cobalt, have emerged as a cost-effective alternative for the oxidative esterification of furfural. Cobalt dispersed on N-doped ordered porous carbon (Co-NOPC) has proven to be a highly efficient and stable catalyst for converting furfural to methyl 2-furoate without the need for alkaline additives. plu.mx

These catalysts are typically synthesized using a hard template method, where a cobalt source and a nitrogen-containing ligand are introduced into the pores of a template like SBA-15 or MCM-41. plu.mx After carbonization and template removal, a highly dispersed cobalt-based N-doped ordered porous carbon material is obtained. The catalytic performance is strongly correlated with the high dispersion of cobalt, the porous structure, and the specific surface area of the support. plu.mx The interaction between cobalt and pyridine (B92270) nitrogen in the carbon matrix is believed to be crucial for oxygen activation.

Optimized Co-NOPC catalysts demonstrate outstanding activity. For example, a Co-NOPC-M catalyst (using MCM-41 as a template) achieved a furfural conversion of 99.6% and a methyl 2-furoate selectivity of 96% under mild conditions. plu.mx These catalysts also show excellent stability, with no significant decrease in activity after multiple cycles. plu.mx Another study reported a 99% yield of methyl 2-furoate using a Co single-atom catalyst on nitrogen-doped carbon (Co-SA/3DOM-NC) under mild conditions.

Other Heterogeneous Catalyst Systems (e.g., Tungstophosphoric Acid/Zirconia Composites)

Besides oxidative esterification, furoate esters can be synthesized through the direct esterification of 2-furoic acid with an alcohol. This pathway is effectively catalyzed by solid acid catalysts. Tungstophosphoric acid (TPA) supported on zirconia (ZrO₂) is one such recyclable and environmentally benign catalytic system. conicet.gov.arnih.gov

These composite materials are synthesized via sol-gel reactions, and their acidity and catalytic activity can be tuned by varying the TPA content and preparation method. conicet.gov.arnih.gov In the synthesis of n-butyl-2-furoate from 2-furoic acid and n-butanol, a mesoporous zirconia modified with TPA (specifically ZrTPA30PEGT100) was identified as the most active catalyst. conicet.gov.arnih.gov The reaction parameters, including catalyst loading, the molar ratio of acid to alcohol, and temperature, significantly influence the conversion. For instance, with the ZrTPA30PEGT100 catalyst, the conversion of 2-furoic acid reached 93% at 125 °C after 24 hours. nih.gov These catalysts have been successfully used to produce various other alkyl 2-furoates and demonstrate good reusability without a significant loss of activity over several runs. conicet.gov.arnih.gov

Homogeneous Catalysis Considerations

While heterogeneous catalysts are often preferred for their ease of separation, homogeneous catalysts have also been explored for furoate synthesis. A notable example is the Tishchenko coupling of furfural, which can produce this compound directly. This disproportionation reaction, where one molecule of aldehyde is oxidized to a carboxylic acid and another is reduced to an alcohol, followed by in-situ esterification, can be catalyzed by well-defined homogeneous ruthenium pincer complexes. acs.orgresearchgate.net

In one study, heating furfural at 135 °C with a specific ruthenium catalyst resulted in a 65% yield of furfuryl furoate. acs.orgresearchgate.netnih.gov Under aqueous alkaline conditions, this ester intermediate is subsequently hydrolyzed to the furoate salt and furfuryl alcohol. acs.orgresearchgate.net This catalytic pathway is significant because it actively suppresses the decomposition of furfural by facilitating its rapid conversion, which is crucial for reaction selectivity. acs.orgconicet.gov.ar However, homogeneous catalysis often faces challenges, including the environmental impact of the required reagents and difficulties in catalyst recovery and recycling compared to heterogeneous systems. mdpi.com

Catalyst-Free Approaches and Alternative Energy Sources (e.g., Microwave-Assisted Synthesis)

Increasingly, research is focusing on developing synthetic methods that minimize or eliminate the need for catalysts and utilize alternative energy sources to promote greener chemical processes. The synthesis of methyl 2-furoate from furfural can be achieved through a catalyst-free tandem process involving oxidation and esterification, assisted by microwave irradiation. rsc.org

This approach uses an oxidant like hydrogen peroxide and an alcohol that also serves as the reaction solvent. rsc.org Microwave heating offers an efficient alternative to conventional heating, significantly reducing reaction times. rsc.orgmdpi.com In a study optimizing this catalyst-free method, a furfural conversion of 96% with a 69% selectivity to methyl 2-furoate was achieved in 2 hours at 120 °C. rsc.org The process represents a potentially low-cost and more environmentally friendly route for producing furoates. rsc.org

Mechanistic Insights into Oxidative Esterification Pathways

Role of Acetal Intermediates

The oxidative esterification of furfural to an alkyl furoate in the presence of an alcohol is generally understood to proceed via a hemiacetal intermediate. The subsequent transformation of this hemiacetal is a critical step that dictates the reaction's selectivity.

Two main pathways are proposed:

Direct Oxidation: The hemiacetal intermediate is directly oxidized on the catalyst surface to form the desired ester product (e.g., methyl 2-furoate).

Acetal Formation: The hemiacetal reacts with a second molecule of alcohol to form a more stable acetal by-product (e.g., 2-furaldehyde dimethyl acetal). mdpi.com

The preferred pathway depends heavily on the catalyst system. Studies with Au/ZrO₂ catalysts indicate that the reaction proceeds through the direct oxidation of furfural to the furoate. mdpi.com It was shown that while the bare zirconia support can convert furfural into the acetal, this acetal is stable under reaction conditions and does not convert to the furoate, even in the presence of the full Au/ZrO₂ catalyst. mdpi.com This demonstrates that the gold active phase is essential for the direct oxidation pathway and that the acetal is a final by-product, not an intermediate to the ester in this system. mdpi.com Conversely, catalyst-free, microwave-assisted synthesis is proposed to occur via a tandem reaction where the acetal is formed first and then oxidized by radicals generated from the oxidant. rsc.org The basicity of the catalyst support also plays a key role; basic sites are thought to promote the oxidation of the hemiacetal to the ester, while acidic sites can favor the formation of the stable acetal. mdpi.comnih.gov

Selective Oxidation Pathways and By-product Formation

The synthesis of this compound precursors, particularly 2-furoic acid, can be achieved through the selective oxidation of furfural. This process, however, is often accompanied by the formation of various by-products, the nature and quantity of which depend on the reaction conditions and catalytic system employed.

Detailed Research Findings: The oxidation of furfural to 2-furoic acid is a key step, as 2-furoic acid is a direct precursor for esterification. conicet.gov.ar Various catalytic systems have been developed to facilitate this transformation. Gold-based catalysts, for instance, have shown significant potential for the aerobic oxidation of furfural. mdpi.com When the oxidation is performed in the presence of an alcohol like methanol, oxidative esterification can occur, directly yielding the corresponding alkyl furoate, such as methyl 2-furoate. conicet.gov.armdpi.com

A significant challenge in the selective oxidation of furfural, especially under alkaline conditions, is the competing Cannizzaro reaction. This side reaction leads to the disproportionation of furfural into furfuryl alcohol and 2-furoic acid, which can limit the maximum yield of the desired acid. rsc.orgrsc.org Furthermore, alkaline conditions and elevated temperatures can promote the self-polymerization of furfural, leading to the formation of undesirable resinous materials known as humins, which can be detrimental to catalyst activity. rsc.org

Depending on the reaction pathway, other by-products from furfural oxidation can include maleic acid and succinic acid. rsc.org In oxidative esterification processes, the formation of acetal derivatives is a common side reaction. mdpi.com Research using gold supported on zirconia (Au/ZrO₂) has demonstrated that the reaction pathway can involve the direct selective oxidation of furfural to the furoate, minimizing by-product formation and achieving high selectivity. mdpi.com

| Reaction Type | Primary Product(s) | Common By-products | Key Conditions/Observations | Reference |

|---|---|---|---|---|

| Aerobic Oxidation | 2-Furoic Acid | Furfuryl alcohol, Humins (polymers) | Alkaline conditions favor the competing Cannizzaro reaction and polymerization. | rsc.orgrsc.org |

| Oxidative Esterification (e.g., with Methanol) | Methyl 2-furoate | 2-Furaldehyde dimethyl acetal | Au/ZrO₂ catalyst shows high selectivity to the ester over the acetal by-product. | mdpi.com |

| Oxidation with H₂O₂ | 2-Furoic Acid, 2(5H)-furanone | Succinic acid, Maleic acid | Reaction pathway can involve ring-opening to form dicarboxylic acids. | rsc.org |

Furfural Disproportionation Reactions (Cannizzaro-type Pathways)

The Cannizzaro reaction is a classic disproportionation pathway for aldehydes lacking an alpha-hydrogen, such as furfural. This reaction provides a foundational method for co-producing the two essential precursors of this compound: furfuryl alcohol and 2-furoic acid.

Formation of 2-Furoic Acid and Furfuryl Alcohol as Intermediates

The industrial route for producing 2-furoic acid often involves the Cannizzaro reaction of furfural. wikipedia.org When subjected to a concentrated aqueous solution of a strong base like sodium hydroxide (NaOH), furfural undergoes a redox disproportionation. In this process, one molecule of furfural is oxidized to 2-furoic acid (in its salt form, sodium furoate), while a second molecule is simultaneously reduced to furfuryl alcohol. wikipedia.orgcsic.es

This reaction is highly exothermic and typically results in a stoichiometric 1:1 molar ratio of the two products, capping the theoretical yield of each at 50%. wikipedia.orgscielo.org.co Despite this yield limitation, the pathway remains economically viable due to the commercial value of both 2-furoic acid and furfuryl alcohol. wikipedia.org In some catalytic processes, such as aldol (B89426) condensation reactions over solid-base catalysts, the Cannizzaro reaction can be an undesired side reaction that leads to catalyst deactivation through poisoning by the acidic product, 2-furoic acid. osti.gov

Subsequent Esterification from Disproportionation Products

Once 2-furoic acid and furfuryl alcohol are produced via the Cannizzaro reaction, they can be reacted in a subsequent esterification step to form the target compound, this compound. ontosight.aiacs.org It is important to note that direct esterification using mineral acids as catalysts is generally avoided because furfuryl alcohol is unstable under these conditions and tends to resinify. acs.org

A successful historical method for this esterification is the Schotten-Baumann reaction. This involves reacting furoyl chloride (the acid chloride of 2-furoic acid) with furfuryl alcohol in the presence of an aqueous base. acs.org More modern approaches utilize heterogeneous catalysts, such as tungstophosphoric acid supported on zirconia, to facilitate the clean esterification of 2-furoic acid with alcohols. conicet.gov.ar Therefore, the Cannizzaro reaction serves as a critical upstream process that supplies the necessary building blocks for the final esterification to this compound.

Tishchenko Coupling Reactions of Furfural to Furfuryl Furoate

The Tishchenko reaction offers a more direct and atom-economical route for synthesizing this compound. This reaction involves the catalytic dimerization of two furfural molecules to directly form the corresponding ester, this compound. organic-chemistry.org

Catalytic Systems for Tishchenko Coupling (e.g., Ruthenium Catalysts)

Research has identified specific catalytic systems that are highly effective for the Tishchenko coupling of furfural. Notably, well-defined ruthenium pincer complexes have demonstrated significant catalytic activity. acs.orgnih.gov Mechanistic studies have shown that these ruthenium complexes can actively facilitate the initial Tishchenko coupling of furfural. nih.govnih.gov

In one study, a specific dearomatized ruthenium pincer complex (referred to as complex 9) was shown to catalyze the formation of furfuryl furoate from furfural in a 65% yield when heated in 1,4-dioxane. acs.orgresearchgate.netresearchgate.net This highlights the potential of homogeneous ruthenium catalysts to mediate this transformation efficiently. While other catalysts like those based on aluminum, calcium, and strontium are known to promote Tishchenko reactions for various aldehydes, the ruthenium-based systems have been specifically documented for their effectiveness with furfural. researchgate.net

| Catalyst System | Reaction Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Ruthenium Pincer Complex 9 (1 mol %) | 135 °C, 3 hours, in 1,4-dioxane | Furfuryl furoate | 65% | acs.orgresearchgate.netresearchgate.net |

| Ruthenium Pincer Complex 6 | 135 °C, in water/1,4-dioxane with NaOH | Furoic acid and Furfuryl alcohol* | N/A (Hydrolysis product) | acs.orgnih.gov |

*In this system, the initially formed furfuryl furoate is rapidly hydrolyzed under the basic aqueous conditions to its precursors, representing an alternative disproportionation pathway.

Elucidation of Reaction Mechanisms

The generally accepted mechanism for the Tishchenko reaction begins with the coordination of an aldehyde molecule to a Lewis acidic metal center of the catalyst. organic-chemistry.orgrsc.org This is followed by the addition of a second aldehyde molecule, which generates a hemiacetal intermediate coordinated to the metal. organic-chemistry.org The key step is an intramolecular 1,3-hydride shift from the hemiacetal portion to the newly added aldehyde. This transfer results in the formation of the final ester product, which is then released from the catalyst. organic-chemistry.orgrsc.org

In the context of ruthenium-catalyzed furfural coupling, studies indicate a more complex pathway that also serves to suppress decomposition. The ruthenium complex can induce rapid substrate disproportionation. nih.govnih.gov This occurs via an alternative pathway to the classic Cannizzaro reaction: an initial Tishchenko coupling to form furfuryl furoate, followed by a rapid, base-mediated hydrolysis of the ester back to furoate salt and furfuryl alcohol. acs.orgresearchgate.netresearchgate.net This rapid consumption of furfural into more stable intermediates is crucial for preventing the formation of degradation products and achieving high selectivity in subsequent oxidation reactions. acs.orgresearchgate.net

Advanced Catalytic Systems and Mechanistic Investigations in Furoate Synthesis

Design and Characterization of Catalysts for Furoate Production

The transformation of furfural (B47365), a key biomass-derived platform molecule, into furoate esters is a cornerstone of green chemistry. conicet.gov.ar The efficiency of this conversion is largely dependent on the catalyst employed.

Noble Metal Catalysts (e.g., Au, Pt, Pd systems)

Noble metal catalysts, particularly those based on gold (Au), have demonstrated exceptional activity and selectivity in the oxidative esterification of furfural. dntb.gov.uaresearchgate.net Gold nanoparticles supported on various metal oxides are highly effective for producing methyl 2-furoate, a closely related furoate ester. mdpi.commdpi.com The catalytic performance is sensitive to the size of the gold nanoparticles; highly dispersed particles smaller than 4 nm are associated with superior activity and selectivity. mdpi.com

Supported gold catalysts can operate under mild conditions and without the need for basic additives, which makes the process more environmentally benign. mdpi.comunito.it For instance, Au/ZrO₂ has been shown to be a highly efficient and reusable catalyst for the oxidative esterification of furfural, achieving high conversion and selectivity to methyl 2-furoate. mdpi.com Similarly, Au/MgO catalysts have yielded up to 95% methyl furoate with high reaction rates. semanticscholar.org

Palladium (Pd) and Platinum (Pt) based catalysts are also utilized. Bimetallic systems, such as AuPd/Mg(OH)₂, have shown excellent performance in furfural oxidation to furoic acid, a precursor to furoate esters. researchgate.netscielo.org.co Platinum catalysts supported on hydrotalcite have been effective in the one-pot oxidative condensation and hydrogenation of furfural with alcohols. mdpi.com The choice of the noble metal can influence the reaction pathway; for example, Pd-based catalysts have been used in transfer hydrogenation reactions to produce furfuryl alcohol, a potential reactant for forming furfuryl 2-furoate. mdpi.com

Table 1: Performance of Noble Metal Catalysts in Furoate Ester Synthesis

| Catalyst | Support | Reactant(s) | Product | Conversion (%) | Selectivity/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Au | ZrO₂ | Furfural, Methanol (B129727) | Methyl 2-furoate | 82 | 92 (selectivity) | unito.it |

| Au | MgO | Furfural, Methanol | Methyl 2-furoate | >95 (yield) | >99 (selectivity) | semanticscholar.org |

| Au | TiO₂ | Furfural, Methanol | Methyl 2-furoate | ~40 | ~85 (selectivity) | unito.it |

| Au | CeO₂ | Furfural, Methanol | Methyl 2-furoate | ~66 | ~90 (selectivity) | unito.it |

| 5% Pt | Hydrotalcite | Furfural, Ethanol (B145695) | Ethyl 2-furoate | High | High | mdpi.com |

| AuPd | Mg(OH)₂ | Furfural | Furoic Acid | High | High | scielo.org.co |

Non-Noble Metal Catalysts

To mitigate the high cost of noble metals, researchers have explored more abundant and economical non-noble metal catalysts. researchgate.net Cobalt-based catalysts, for instance, have emerged as a promising alternative. Highly dispersed cobalt on nitrogen-doped ordered porous carbon (Co-NOPC) has proven to be a highly efficient and stable catalyst for the oxidative esterification of furfural to methyl 2-furoate without the need for alkaline additives. nih.gov This catalyst demonstrated 99.6% furfural conversion and 96% selectivity to methyl 2-furoate. nih.gov

Copper-based catalysts are also widely investigated for furfural conversion. mdpi.comcsic.es While often used for hydrogenation reactions to produce furfuryl alcohol or 2-methylfuran, their application in oxidative esterification is also of interest. researchgate.netacs.org Nickel-based catalysts, another cost-effective option, have been studied for furfural hydrogenation, a key step in one potential pathway to this compound. acs.orgnih.gov NiFe-based catalysts have also been identified as effective for furfural oxidation. rsc.org

Table 2: Performance of Non-Noble Metal Catalysts in Furfural Conversion

| Catalyst | Support | Reaction | Product(s) | Conversion (%) | Selectivity/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Co-NOPC-M | N-doped porous carbon | Oxidative Esterification | Methyl 2-furoate | 99.6 | 96 (selectivity) | nih.gov |

| Cu-Fe | Al₂O₃ | Hydrogenation | Furfuryl Alcohol | >93 | >98 (selectivity) | mdpi.com |

| Ni₃C NPs | Al₂O₃ | Hydrogenation | Tetrahydrofurfuryl alcohol | >90 (yield) | >90 (yield) | acs.org |

| NiFe/Ni foam | - | Electro-oxidation | 2-Furoic Acid | 95 | 47 (Faradaic Efficiency) | rsc.org |

Supported Catalysts and Influence of Support Properties

The choice of support material is critical as it can significantly influence the catalyst's activity, selectivity, and stability. unito.it Supports can affect the dispersion of the active metal phase, modulate the electronic properties of the metal, and provide active sites for the reaction. mdpi.comnih.gov

For gold catalysts in furfural oxidative esterification, supports like zirconia (ZrO₂), ceria (CeO₂), and magnesium oxide (MgO) have been shown to be effective. mdpi.comunito.itsemanticscholar.org Au/ZrO₂ exhibits high performance due to the high dispersion of the gold active phase. mdpi.comunito.it The basic properties of supports like MgO can favor the formation of esters by preventing the formation of acetal (B89532) by-products. mdpi.comsemanticscholar.org A comparative study showed the catalytic performance for Au-based catalysts followed the trend ZrO₂ > CeO₂ >> TiO₂. unito.it

In the case of non-noble metal catalysts, nitrogen-doped ordered porous carbon has been used as a support for cobalt, where the porous structure and large specific surface area contribute to its high catalytic activity. nih.gov The interaction between the cobalt and pyridine (B92270) nitrogen in the support is believed to be crucial for oxygen activation. nih.gov For hydrogenation reactions, supports like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) are commonly used for copper and nickel catalysts. csic.esacs.org

Catalyst Stability, Deactivation, and Reusability in Furoate Synthesis

Catalyst stability and reusability are paramount for industrial applications. Deactivation can occur through several mechanisms, including the agglomeration of metal nanoparticles, leaching of the active metal, or the deposition of carbonaceous species (coking) on the catalyst surface. unito.itscielo.org.cocsic.es

Gold catalysts on supports like ZrO₂ and MgO have demonstrated good reusability over multiple cycles in furoate synthesis. mdpi.comsemanticscholar.org The Au/MgO catalyst maintained its selectivity and activity after four cycles. semanticscholar.org Similarly, Co-NOPC catalysts showed no significant decrease in activity after six cycles. nih.gov

However, deactivation remains a challenge. For bimetallic AuPd/Mg(OH)₂ catalysts, particle agglomeration was observed after five reuse cycles. scielo.org.co In gas-phase hydrogenation processes, coke deposition is a primary cause of deactivation, necessitating a regeneration step. csic.es Understanding the causes of deactivation is crucial for designing more robust and long-lasting catalysts. unito.it

Detailed Reaction Pathway Analysis in Furanic Compound Conversions

The conversion of furfural to this compound can proceed through different pathways. One key route is the Tishchenko reaction, where two molecules of an aldehyde disproportionate to form an ester. In this case, two molecules of furfural react to form this compound. nih.govacs.org This reaction can be catalyzed by ruthenium complexes, which then leads to hydrolysis of the ester to furoic acid and furfuryl alcohol under basic conditions. nih.govacs.org

Another potential pathway involves the initial hydrogenation of furfural to furfuryl alcohol, followed by an esterification reaction with furoic acid (which can be produced by the oxidation of furfural).

Electronic Structure and Surface Interactions in Catalysis

The interaction between the furanic compound and the catalyst surface is governed by the electronic structures of both. The furan (B31954) ring is an aromatic system due to the delocalization of one of the oxygen atom's lone electron pairs. wikipedia.org This electronic configuration influences how the molecule adsorbs onto a catalyst surface.

The mode of adsorption is a key determinant of the reaction's selectivity. For example, on copper catalysts, furfural tends to adsorb through the oxygen atom of its carbonyl group (η¹(O) binding mode), with the furan ring oriented away from the surface. researchgate.net This orientation favors the hydrogenation of the aldehyde group. researchgate.net In contrast, on metals like Pt, Pd, and Ni, a flat η²(C=O) adsorption is preferred, where both the ring and the carbonyl group interact with the surface. researchgate.netacs.org This interaction with the furan ring can lead to ring-opening or other undesired side reactions. researchgate.net

The electronic structure of the catalyst can be modulated to enhance performance. Doping, for example, can alter the electronic properties of the active sites. rsc.org In cobalt-based catalysts supported on nitrogen-doped carbon, the interaction between cobalt and nitrogen atoms leads to a redistribution of electrons that enhances catalytic performance. nih.gov Theoretical studies using Density Functional Theory (DFT) are instrumental in understanding these surface interactions and predicting reaction pathways. researchgate.netresearchgate.net

Kinetic Studies and Identification of Rate-Limiting Steps

Several studies have investigated the kinetics of reactions relevant to furoate synthesis. For instance, in the gas-phase oxidation of furfural to maleic anhydride (B1165640) over V₂O₅/γ-Al₂O₃ catalysts, the oxidation of furfural to 2-furoic acid has been proposed as the rate-limiting step. rsc.org This is a critical precursor step for the formation of furoate esters. Similarly, in the liquid-phase hydrogenation of furfural using Pt/C catalysts, kinetic data has been shown to fit a Langmuir-Hinshelwood dual-site mechanism, where the surface reaction between adsorbed furfural and adsorbed hydrogen is the rate-limiting step. csic.es

In the oxidative esterification of furfural to methyl 2-furoate, investigations have pointed towards the abstraction of a proton as a key determining step. mdpi.com For the catalytic transfer hydrogenation of furfural, the hydride transfer from an alcohol solvent to the carbonyl carbon of furfural has been identified as the rate-limiting step through a combination of experimental and computational studies. rsc.orgrsc.org The temperature dependence of the reaction rate, where an increase in temperature leads to higher conversion, confirms that the process is kinetically controlled. conicet.gov.ar Kinetic studies on the oxidation of furfural to furoic acid using a gold-based catalyst (Au/KTO-24) revealed a low apparent activation energy, indicating high catalytic efficiency. researchgate.net

Table 1: Kinetic Insights into Furan Derivatives Synthesis

| Catalytic System | Reaction | Identified Rate-Limiting Step | Kinetic Model/Activation Energy | Reference |

|---|---|---|---|---|

| VPO Catalyst | Furfural Oxidation | Oxidation of furfural to 2-furoic acid | N/A | rsc.orgrsc.org |

| Pt/C | Furfural Hydrogenation | Reaction between adsorbed furfural and adsorbed hydrogen | Langmuir-Hinshelwood | csic.es |

| Zr-MOF (MOF-808) | Catalytic Transfer Hydrogenation of Furfural | Hydride transfer from alkoxy carbon to carbonyl carbon | DFT-supported mechanism | rsc.orgrsc.org |

| Au/KTO-24 | Furfural Oxidation to Furoic Acid | N/A | 51.23 kJ/mol | researchgate.net |

Computational Catalysis and Density Functional Theory (DFT) Applications

Computational catalysis, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. wikipedia.org DFT allows researchers to model the electronic structure of molecules and solids, predict reaction pathways, calculate activation energy barriers, and understand catalyst-substrate interactions with high accuracy. wikipedia.orgorientjchem.org

In the context of furoate synthesis, DFT has been applied to elucidate complex reaction networks. For example, DFT calculations were employed to study the conversion of furfural on a palladium (Pd(111)) surface, revealing that the activation energy for the reduction of furfural to furfuryl alcohol is lower than that for its decarbonylation to furan. researchgate.net Another DFT study on the conversion of furfuryl alcohol to 2-methyl-furan over a ruthenium oxide (RuO₂) surface identified the scission of the C-O bond in the alcohol side chain as the rate-limiting step. osti.gov

DFT simulations are also crucial for understanding how catalysts function. Studies on gold catalysts supported on ceria (CeO₂) for furfural oxidative esterification suggest that CeO₂ can activate both molecular oxygen and the carbonyl group of furfural at oxygen vacancies, while the gold nanoparticles activate the alcohol. researchgate.net Theoretical investigations into the oxidation of furfural on various metal catalysts (Au, Pt, Pd) have used DFT to model the activation of oxygen at the catalyst/water interface, a critical step in the oxidation process. rsc.org These studies help explain how different metal surfaces and supports can influence selectivity towards desired products like furoic acid. researchgate.netrsc.org

Table 2: Applications of DFT in Furan Derivatives Synthesis

| System Studied | DFT Application | Key Finding | Reference |

|---|---|---|---|

| Furfural conversion on Pd(111) | Elementary step analysis | Activation energy for reduction to furfuryl alcohol is lower than for decarbonylation to furan. | researchgate.net |

| Furfuryl alcohol on RuO₂(110) | Reaction mechanism analysis | Scission of the C-O side-chain bond is the rate-limiting step. | osti.gov |

| Furfural oxidation on Au, Pt, Pd | Mechanism of O₂ activation | Active oxygen species (OH* or O*) react with chemisorbed furfural. | rsc.org |

| Furan interaction with Ziegler-Natta catalyst (TiCl₄) | Reactivity analysis | Furan acts as an electron donor, potentially blocking catalyst active sites. | mdpi.comnih.gov |

Molecular Dynamics Simulations in Catalytic Processes

While DFT provides a static, ground-state picture of catalytic steps, Molecular Dynamics (MD) simulations offer a dynamic view of the system, modeling the movement of atoms and molecules over time. imist.ma This approach is particularly valuable for understanding processes that occur over longer timescales, such as substrate adsorption, product desorption, and the influence of solvent molecules on the reaction environment. rsc.org

MD simulations have been used to investigate the adsorption behavior of furanic compounds on catalyst surfaces. For instance, combined experimental and MD studies of furfural electroreduction showed an inner-sphere adsorption of furfural on the electrode surface. researchgate.net In other applications, MD simulations have been used to assess the stability of catalyst-reactant complexes and to understand how inhibitors interact with active sites. nih.govresearchgate.net The simulations can reveal preferential binding configurations and calculate interaction and binding energies, which indicate the spontaneity of the adsorption process. imist.ma

The choice of solvent can significantly impact catalytic performance, and MD simulations are well-suited to explore these effects. Simulations can reveal the distribution of solvent molecules around a reactant like furfural, illustrating how the solvent can form protective shells or facilitate specific reaction pathways through hydrogen bonding. rsc.org Software packages such as GROMACS and Materials Studio are commonly used to perform these complex simulations, providing atomistic insights that guide the rational design of catalytic processes. uams.eduresearchgate.net

Table 3: Use of Molecular Dynamics Simulations in Catalysis

| System Simulated | Property Investigated | Key Insight | Reference |

|---|---|---|---|

| Furfural electroreduction on a lead electrode | Adsorption and reaction pathway | Revealed inner-sphere adsorption of furfural and outer-sphere dimerization reaction. | researchgate.net |

| Xylose conversion to furfural in various solvents | Solvent effects | Green solvents like GBL and GVL can form protective shells around furfural, improving yield. | rsc.org |

| Organic inhibitors on a mild steel surface | Adsorption process | Calculated interaction and binding energies show the spontaneity of adsorption. | imist.ma |

| Protein-ligand complex | Conformational stability | Assessed the stability of the most favorable binding conformation over time. | nih.gov |

Applications in Advanced Materials Science

Polymeric Materials Synthesis from Furfuryl 2-Furoate Precursors

The synthesis of high-performance polymers from biomass-derived furanic esters is a cornerstone of green chemistry, aiming to replace petroleum-based plastics with sustainable alternatives. oulu.finih.gov The furan (B31954) moiety, a central feature of this compound, serves as a versatile building block for a variety of polymeric structures. ontosight.ai

The development of bio-based polyesters from furan derivatives represents a significant advancement in sustainable materials. mdpi.com One of the most promising examples is poly(ethylene furanoate) (PEF), which is derived from 2,5-furandicarboxylic acid (FDCA) and is considered a viable bio-based alternative to the petroleum-derived poly(ethylene terephthalate) (PET). nih.govacs.orgmdpi.com

Building on this, researchers have explored polymers with bifuran structures to further enhance material properties. researchgate.net Poly(ethylene bifuranoate) (PEBF), a polyester (B1180765) made from a bifuran monomer, has demonstrated superior thermal and mechanical properties. nih.govacs.org The synthesis pathway to the necessary monomer, dimethyl 2,2′-bifuran-5,5′-dicarboxylate, can be achieved through the palladium-catalyzed coupling of methyl 2-furoate, a compound closely related to this compound. acs.orgoulu.fi This bifuran diester is then polymerized with ethylene (B1197577) glycol through melt polycondensation to yield PEBF. nih.govacs.org This process involves a transesterification stage followed by polycondensation at high temperatures under vacuum to build high molecular weight polymer chains. acs.org

The introduction of the rigid bifuran structure into the polymer backbone is a key strategy for creating materials with enhanced performance characteristics compared to single-furan-ring polymers like PEF. researchgate.netacs.org

Furanic esters and their parent compounds, like furfuryl alcohol, are valuable precursors for producing thermosetting resins and composites. chemicalland21.comnih.gov The furan ring in these molecules can undergo polymerization reactions, leading to highly cross-linked, durable materials. ontosight.ai Furan resins, often produced from the acid-catalyzed polymerization of furfuryl alcohol, are known for their excellent thermal stability, chemical resistance, and adhesive properties. chemicalland21.com

These resins serve as a matrix for composite materials, where they are combined with reinforcing fibers (such as glass or carbon fibers) to create materials that are both strong and lightweight. The resulting composites find applications in environments requiring high resistance to corrosion and heat. While direct polymerization of this compound into resins is less common, its constituent parts are central to the furan resin industry, highlighting the potential of furanic esters in this domain.

The furan group is a versatile functional unit for creating a variety of thermosetting materials. nih.gov Beyond the acid-catalyzed resins, furan derivatives can be used to synthesize thermosets through other chemical pathways, such as the Diels-Alder reaction. nih.govacs.org This reaction, which occurs between a furan (as the diene) and a dienophile (like a maleimide), is thermally reversible. This property allows for the creation of self-healing materials and reprocessable thermosets, a significant advantage for sustainability and material longevity. acs.org

Furthermore, furan-based diepoxies and vinyl esters have been synthesized and investigated for high-performance thermoset applications. researchgate.net Research has shown that thermosets incorporating furanic structures can exhibit superior properties, such as higher char yield and improved mechanical strength, when compared to their conventional petroleum-based phenolic analogues. researchgate.netdrexel.edu The development of these materials from bio-based feedstocks like furfural (B47365) demonstrates a promising route toward high-performance, sustainable thermosetting polymers. oulu.fidrexel.edu

Resins and Composites Derived from Furanic Esters

Structure-Property Relationships in Furanic Polymers

The molecular architecture of furanic polymers directly dictates their macroscopic properties. The rigid, planar structure of the furan ring, and particularly the extended π-conjugated system of the bifuran unit, imparts significant enhancements to both mechanical and thermal characteristics. researchgate.netresearchgate.net

The incorporation of furan and bifuran moieties into polymer backbones leads to materials with notable mechanical strength. nih.gov Bio-based furanic thermosetting materials have been shown to possess an improved glassy storage modulus (E') and advanced fracture toughness compared to analogous materials derived from petroleum. researchgate.net

In the case of polyesters, the bifuran-containing PEBF exhibits a high tensile modulus, indicating greater stiffness and resistance to deformation under tensile stress. nih.govacs.org This enhancement is attributed to the rigidity of the 2,2′-bifuran-5,5′-dicarboxylate unit, which restricts the rotational freedom of the polymer chains, leading to a stronger material. researchgate.net Copolymers that incorporate bifuran diesters also show superior mechanical performance compared to their single-furan counterparts. researchgate.net

Table 1: Mechanical Properties of Selected Furan-Based Polymers

| Polymer | Young's Modulus (E) (MPa) | Tensile Strength (σb) (MPa) | Elongation at Break (εb) (%) | Source |

|---|---|---|---|---|

| Poly(butylene furanoate) (PBF) | 1260 | 51 | 4.8 | researchgate.net |

| Poly(butylene bifuranoate) (PBBF) | 1850 | 57 | 3.9 | researchgate.net |

¹Poly(1,12-dodecylene 5,5′-isopropylidene -bis(ethyl 2-furoate))

The thermal stability and glass transition temperature (Tg) of furanic polymers are strongly influenced by their chemical structure. The Tg is a critical parameter, defining the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov

Polymers derived from bifuran monomers consistently show higher glass transition temperatures than those with single furan rings or their petroleum-based analogs. oulu.firesearchgate.net For example, PEBF has a reported Tg of approximately 107-109°C, which is significantly higher than that of both PET (around 76°C) and PEF (around 85-86°C). acs.orggoogle.com This elevation in Tg is a direct consequence of the increased rigidity and hindered chain mobility conferred by the bifuran structure. researchgate.net This enhanced thermal stability makes these materials suitable for applications requiring performance at elevated temperatures, such as hot-fill packaging. google.com

The properties can also be tuned by creating copolymers. For instance, incorporating bifuran dicarboxylate (BFDCA) units into other polyesters effectively raises their Tg. acs.org Studies have shown that adding 50 mol% of BFDCA is sufficient to increase the Tg of a copolyester to around 80°C. acs.org The length of the diol chain in the polyester also plays a crucial role; longer, more flexible aliphatic chains tend to decrease the Tg. wur.nlproquest.com For example, a polyester synthesized from a bisfuranic precursor and a long-chain C12 diol (PDDbF) exhibits a sub-ambient Tg of -6°C, resulting in a highly flexible material. mdpi.comproquest.com This demonstrates the wide range of thermal properties achievable through the strategic design of furanic polymer structures.

Table 2: Thermal Properties of Furan-Based Polyesters vs. PET

| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Source |

|---|---|---|---|

| Poly(ethylene terephthalate) (PET) | ~76 | ~250-260 | oulu.figoogle.com |

| Poly(ethylene furanoate) (PEF) | ~85-86 | ~210-220 | acs.orggoogle.com |

| Poly(ethylene bifuranoate) (PEBF) | ~107-109 | Amorphous or low crystallinity | acs.orggoogle.com |

| Poly(butylene furanoate) (PBF) | ~46 | ~170 | researchgate.netwur.nl |

Role in Bio Refinery and Sustainable Chemical Production

Furfural (B47365) as a Renewable Platform Molecule for Furoate Production

Furfural is a key platform chemical derived from the hemicellulose fraction of lignocellulosic biomass. conicet.gov.arcaf.ac.cn Its availability from abundant and low-cost agricultural and forestry residues makes it a prime candidate for producing a wide array of value-added chemicals, including furoates. conicet.gov.arera-learn.eu The conversion of furfural to furoic acid and its subsequent esterification to furfuryl 2-furoate is a significant pathway in the valorization of biomass. sci-hub.senih.gov

The production of furfural is typically achieved through the acid-catalyzed dehydration of pentose (B10789219) sugars (like xylose) found in hemicellulose. scielo.org.comdpi.com This process is a cornerstone of many biorefinery concepts, aiming to utilize all fractions of lignocellulosic biomass. caf.ac.cnresearchgate.net Furfural's versatile chemical structure, featuring an aldehyde group and a furan (B31954) ring, allows for various transformations, including oxidation to furoic acid, a direct precursor to this compound. csic.es The oxidative esterification of furfural can also directly yield furoate esters, such as methyl 2-furoate, in the presence of an alcohol. mdpi.com

Several catalytic systems have been explored for the efficient conversion of furfural. For instance, gold-based catalysts have shown high activity and selectivity in the oxidative esterification of furfural to methyl 2-furoate under mild conditions. mdpi.com Another approach involves the Tishchenko coupling of furfural, catalyzed by ruthenium complexes, which can lead to the formation of furfuryl furoate. nih.govacs.org

Table 1: Examples of Catalytic Systems for Furoate Production from Furfural

| Catalyst System | Reactants | Product | Key Findings | Reference |

| Au/ZrO₂ | Furfural, Methanol (B129727), O₂ | Methyl 2-furoate | Achieved 100% conversion and 100% selectivity after 90 minutes at 120 °C. | scielo.org.comdpi.com |

| Ru complex (complex 9) | Furfural | Furfuryl furoate | Catalyzes the Tishchenko coupling of furfural, yielding 65% furfuryl furoate. | nih.govacs.org |

| H₅PV₂Mo₁₀O₄₀/Cu(CF₃SO₃)₂ | Furfural, O₂ | Maleic anhydride (B1165640), Furanone | Homogeneous system for aerobic oxidation. | rsc.org |

| Metal-free system | Furfural, H₂O₂ | Maleic acid | Achieved a 95% yield of maleic acid in formic acid solvent. | nih.govrsc.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its precursors from biomass aligns with several principles of green chemistry. The use of renewable feedstock (lignocellulosic biomass) instead of finite fossil fuels is a fundamental aspect. conicet.gov.arresearchgate.net The development of catalytic processes that operate under milder conditions with higher atom economy and selectivity also contributes to the green credentials of this production pathway. mdpi.comrsc.org

Efforts are being made to develop catalyst-free or metal-free systems to further enhance the sustainability of the process. conicet.gov.arrsc.org For example, a catalyst-free method for producing methyl furoate from furfural has been demonstrated, achieving high conversion and selectivity. conicet.gov.ar The use of greener solvents, such as deep eutectic solvents (DESs), is also being explored for the conversion of lignocellulosic biomass to furan derivatives. encyclopedia.pubnih.gov These solvents are often biodegradable, have low toxicity, and can be recycled. encyclopedia.pub

Valorization of Lignocellulosic Biomass into High-Value Furanic Chemicals

Lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin (B12514952), is the most abundant renewable carbon source on Earth. scielo.org.comdpi.com Its valorization into high-value chemicals is a central theme of the biorefinery concept. researchgate.net The hemicellulose and cellulose fractions are sources of C5 and C6 sugars, respectively, which can be converted into platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). conicet.gov.arresearchgate.net

These furanic compounds serve as building blocks for a wide range of chemicals and materials. era-learn.euencyclopedia.pubnih.gov Furfural, derived from the C5 sugars of hemicellulose, is a precursor to furfuryl alcohol, furoic acid, and consequently, this compound. caf.ac.cnnih.gov The conversion of these platform molecules into polymers, resins, fuels, and fine chemicals adds significant value to the initial biomass feedstock. mdpi.comresearchgate.net

The development of efficient and selective catalytic processes is crucial for the economic viability of these transformations. caf.ac.cnresearchgate.net Research has focused on various catalytic materials, including zeolites, metal oxides, and ion-exchange resins, for the production of furfural and its derivatives. caf.ac.cn

Table 2: Furanic Chemicals Derived from Lignocellulosic Biomass

| Biomass Component | Platform Molecule | Derived High-Value Chemicals | Reference |

| Hemicellulose (Pentoses) | Furfural | Furfuryl alcohol, Furoic acid, this compound, Maleic acid | conicet.gov.arcaf.ac.cnnih.gov |

| Cellulose (Hexoses) | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA), 2,5-Bis(hydroxymethyl)furan (BHMF) | researchgate.netnih.gov |

Integration of Furoate Synthesis into Biorefinery Frameworks

The production of this compound is ideally suited for integration within a biorefinery framework. conicet.gov.arresearchgate.net In an integrated biorefinery, all components of the biomass are utilized to produce a portfolio of products, including biofuels, biochemicals, and energy, thereby maximizing economic and environmental benefits. mdpi.comfrontiersin.org

The synthesis of furoates can be coupled with other biomass conversion processes. For example, the lignin fraction remaining after hemicellulose and cellulose extraction can be used to produce other aromatic chemicals or be burned to provide energy for the entire facility. europa.eu The co-production of ethanol (B145695) from the cellulose fraction alongside furfural and lignin from the hemicellulose and lignin fractions, respectively, has been shown to be an economically feasible strategy. researchgate.net

A one-pot biomass fractionation and furfural production process integrated with ethanol production has been proposed, where a biphasic solvent system allows for simultaneous pretreatment, hemicellulose conversion, and in-situ furfural extraction. researchgate.net This integrated approach improves efficiency and reduces processing costs. researchgate.net Such integrated systems are essential for making the production of biomass-derived chemicals like this compound competitive with their petroleum-based counterparts. researchgate.net

Advanced Analytical Characterization Techniques for Furanic Esters

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure of newly synthesized or isolated compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule, providing information on the connectivity and arrangement of the molecular skeleton.

While specific, experimentally-derived NMR data for furfuryl 2-furoate is not detailed in the provided search results, the expected spectral characteristics can be inferred from its constituent parts, furfuryl alcohol and 2-furoic acid (or its methyl ester). The ¹H NMR spectrum would be expected to show distinct signals for the protons on each of the two furan (B31954) rings and the methylene (B1212753) (-CH₂-) bridge connecting the ester and alcohol moieties. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts for each unique carbon atom, including those in the furan rings, the methylene group, and the ester carbonyl group.

For reference, published NMR data for related furan compounds are presented below.

Table 1: Representative ¹H NMR Data for Related Furan Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| Furfuryl Alcohol scielo.br | CDCl₃ | 7.39 (dd, 1H), 6.33 (dd, 1H), 6.27 (dd, 1H), 4.56 (s, 2H), 2.69 (s, 1H, OH) |

| Methyl 2-furoate nih.gov | CDCl₃ | 7.60 (m, 1H), 7.18 (m, 1H), 6.52 (m, 1H), 3.90 (s, 3H) |

This table presents data for related compounds to illustrate expected signal regions and is not the experimental data for this compound.

Table 2: Representative ¹³C NMR Data for Related Furan Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| Furfuryl Alcohol nih.gov | CDCl₃ | 154.22, 110.38, 107.66, 56.98 |

| Methyl 2-furoate nih.gov | CDCl₃ | 159.16, 146.46, 117.98, 111.93, 51.84 |

This table presents data for related compounds to illustrate expected signal regions and is not the experimental data for this compound.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR analysis would confirm the presence of the ester functional group and the furan rings.

The spectrum is expected to show a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration. Other key peaks would include those corresponding to the C-O-C stretching of the ester and the furan rings, and the C-H and C=C stretching and bending vibrations of the aromatic furan rings. Analysis of materials containing furan moieties often shows characteristic peaks in the regions outlined in the table below. researchgate.netsurfacesciencewestern.com

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3130 | Furan C-H | Aromatic Stretch |

| ~1720 | Ester C=O | Carbonyl Stretch |

| ~1570 | Furan C=C | Ring Stretch |

| ~1290 | Ester C-O | Stretch |

| ~1150 | Furan C-O-C | Ring Stretch |

This table presents expected absorption regions based on typical values for the functional groups present in the molecule.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues to the molecule's structure. When combined with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture prior to their individual detection and identification by the mass spectrometer.

For this compound (C₁₀H₈O₄), the monoisotopic mass is 192.04225 Da. uni.lu The mass spectrum would show a molecular ion peak [M]⁺ at this m/z value. A characteristic fragmentation pattern for compounds with a furfuryl moiety is the loss of a CHO group. sphinxsai.com Predicted m/z values for various adducts that could be observed in electrospray ionization (ESI) mass spectrometry have been calculated. uni.lu

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | Mass-to-Charge (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 193.04953 | 136.6 |

| [M+NH₄]⁺ | 210.07607 | 144.5 |

| [M+Na]⁺ | 215.03147 | 148.8 |

| [M-H]⁻ | 191.03497 | 141.3 |

Data sourced from predicted values. uni.lu

GC-MS is a widely used method for the analysis of volatile furanic compounds, often employing a headspace solid-phase microextraction (HS-SPME) sample introduction technique. researchgate.netiarc.fr

Fourier-Transform Infrared (FTIR) Spectroscopy

Chromatographic Separation Techniques for Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. It is suitable for the analysis of volatile compounds like furanic esters. metasci.ca

GC analysis of furans typically involves a capillary column and a flame ionization detector (FID) or a mass spectrometer. scielo.br The operating conditions, such as the temperature program, are optimized to achieve good separation of the components. For example, a typical analysis might start at an oven temperature of 60°C, followed by a ramped increase to a higher final temperature. scielo.br The retention time—the time it takes for a compound to travel through the column to the detector—is a characteristic feature used for its identification.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a technique used to separate, identify, and quantify each component in a mixture. It is highly suitable for the analysis of furanic esters like this compound.

A specific reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method is scalable and can be used for preparative separations to isolate impurities. sielc.com The conditions for this analysis are detailed in the table below.

Table 5: HPLC Conditions for the Analysis of this compound

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid |

Data sourced from SIELC Technologies. sielc.com

This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com For general analysis of furan derivatives, C18 columns are also commonly employed with an acidic acetonitrile/water mobile phase. ebi.ac.uk

Gas Chromatography (GC)

Microscopic and Surface Characterization for Catalyst Studies (e.g., High-Resolution Transmission Electron Microscopy (HRTEM), X-ray Photoelectron Spectroscopy (XPS))

In the synthesis of furanic esters, including this compound, the efficacy and selectivity of heterogeneous catalysts are paramount. The performance of these catalysts is intrinsically linked to their physical and chemical properties at the nanoscale. Advanced analytical techniques such as High-Resolution Transmission Electron Microscopy (HRTEM) and X-ray Photoelectron Spectroscopy (XPS) are indispensable for elucidating the structure-property relationships that govern catalytic activity. These techniques provide critical insights into the morphology, particle size, and surface chemistry of catalysts, which are essential for designing more efficient and stable catalytic systems for the production of valuable bio-based chemicals.

High-Resolution Transmission Electron Microscopy (HRTEM)

HRTEM is a powerful microscopy technique used to obtain images of materials at an atomic scale. arxiv.org In the context of catalysis for furanic ester production, it is crucial for visualizing the size, shape, dispersion, and crystalline structure of metal nanoparticles supported on various materials. arxiv.orgrsc.org The size and distribution of these active metal particles can significantly influence catalytic activity and selectivity. acs.org

Detailed Research Findings:

Research on catalysts for the production of furan-based chemicals frequently employs HRTEM to characterize the active metallic components. For instance, in studies related to the oxidative esterification of furfural (B47365) to methyl 2-furoate, a close analog to this compound, HRTEM has been used to analyze gold nanoparticles on various supports. On Au/ZrO₂ catalysts, HRTEM analysis revealed narrow and symmetric particle size distributions, with gold particles ranging between 1 and 2 nm. mdpi.com The exceptional performance of this catalyst, achieving 100% conversion and selectivity, was partly attributed to these very small and homogeneously sized gold particles. mdpi.com

Similarly, for Au catalysts supported on zinc-aluminum hydrotalcite (Au/ZA) for the same reaction, HRTEM images confirmed the absence of large gold particles, with mean particle sizes in the range of 2-3 nm. mdpi.com Furthermore, HRTEM could visualize the lattice spacing of the gold nanoparticles (Au (111) plane at ~2.35 Å) and the support, confirming intimate contact between the active metal and the carrier. mdpi.com The technique is also vital for assessing catalyst stability; after reaction cycles, HRTEM images of a spent Au/ZA catalyst showed a clear increase in particle size from 2.6 nm to 5.0 nm, indicating sintering, while a silica-coated version demonstrated enhanced stability with only a slight particle size increase to 3.4 nm. mdpi.com

In studies of palladium-based catalysts used for furfural hydrogenation, a key step in producing precursors for esters, HRTEM has shown that the choice of capping agent (e.g., PVA, PVP) during synthesis affects the size and distribution of Pd nanoparticles, which typically average 3-4 nm. unimi.itsoton.ac.uk

| Catalyst System | Support Material | Application | Mean Particle Size (nm) - Fresh Catalyst | Mean Particle Size (nm) - Used Catalyst | Key HRTEM Observation |

|---|---|---|---|---|---|

| Au/ZrO₂ | Zirconium Dioxide | Furfural Oxidative Esterification | 1-2 | N/A | Homogeneous and narrow particle size distribution. mdpi.com |

| Au/ZA | Zinc-Aluminum Hydrotalcite | Furfural Oxidative Esterification | 2.6 | 5.0 | Significant particle sintering after reaction. mdpi.com |

| Au@SiO₂/ZA | Silica-Coated Zinc-Aluminum Hydrotalcite | Furfural Oxidative Esterification | 2.6 | 3.4 | Silica (B1680970) coating effectively suppressed sintering. mdpi.com |

| PdPVA/C | Activated Carbon | Furfural Hydrogenation | ~3-4 | N/A | Capping agent influences particle distribution. unimi.itsoton.ac.uk |

| Ni₆AlOₓ | Mixed Alumina (B75360) | Reductive Amination of HMF | ~5-10 | N/A | Well-dispersed Ni nanoparticles on the support. nih.gov |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. mdpi.com This is particularly important in heterogeneous catalysis, where the reaction occurs at the surface of the catalyst. XPS can reveal the oxidation states of the active metals and the nature of the interaction between the metal nanoparticles and the support material, which are critical factors for catalytic performance. mdpi.com

Detailed Research Findings:

In the context of furanic compound synthesis, XPS is widely used to probe the surface of catalysts. For gold catalysts used in the oxidative esterification of furfural, XPS analysis of the Au 4f region helps distinguish the electronic state of gold. mdpi.com In Au/ZA catalysts, binding energies of 83.3 eV (Au 4f₇/₂) and 87.0 eV (Au 4f₅/₂) confirmed the presence of metallic gold (Au⁰), which is considered the active state for this reaction. mdpi.com In other systems, such as Au/Mg₃Al-HT, XPS revealed that the basicity of the support induced a partial negative charge on the gold nanoparticles (Auδ⁻), enhancing the catalytic selectivity towards the desired ester, dimethyl furan-2,5-dicarboxylate (B1257723). mdpi.com

For cobalt-based catalysts (Co-NOPC) used in the oxidative esterification of furfural to methyl 2-furoate, XPS analysis was crucial in confirming the formation of Co-Nₓ active sites. rsc.orgrsc.org The spectra showed that cobalt existed mainly as Co²⁺ and Co³⁺, and a strong interaction between cobalt and pyridinic nitrogen in the carbon support was identified as key to the catalyst's high activity and selectivity. rsc.orgrsc.org

XPS is also used to analyze the surface composition of catalysts. For NiᵧAlOₓ catalysts, XPS measurements showed that the surface Ni/Al molar ratio was different from the bulk ratio determined by ICP-OES, indicating surface enrichment of one component. nih.gov In studies of Nb-based catalysts, XPS confirmed the presence of NbOₓ species and was used to detect the formation of carbonaceous deposits on the catalyst surface after the reaction by observing an increase in the carbon content. mdpi.com

| Catalyst System | Element Analyzed | Binding Energy (eV) | Inferred Chemical State/Observation | Application |

|---|---|---|---|---|

| Au/ZA | Au 4f₇/₂ | 83.3 | Metallic Au⁰ state identified as the active species. mdpi.com | Furfural Oxidative Esterification |

| Au/Mg₃Al-HT | Au 4f₇/₂ | 83.31 | Electron-rich Auδ⁻ species due to basic support, enhancing selectivity. mdpi.com | DFF Oxidative Esterification |

| Co-NOPC | Co 2p | N/A | Presence of Co²⁺ and Co³⁺ forming Co-Nₓ active sites. rsc.orgrsc.org | Furfural Oxidative Esterification |

| NiᵧAlOₓ | Ni 2p, Al 2p | N/A | Surface Ni/Al ratio differed from the bulk composition. nih.gov | HMF Reductive Amination |

| 10Zr/Sep | Zr 3d | 182.4-182.6 | Confirmed presence of Zirconium as ZrO₂ species. acs.org | Furfural to γ-Valerolactone |